![molecular formula C7H13NO B058213 2-Oxa-7-azaspiro[3.5]nonane CAS No. 241820-91-7](/img/structure/B58213.png)
2-Oxa-7-azaspiro[3.5]nonane
Übersicht
Beschreibung
2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound, part of a class of chemicals that have generated interest in various fields of chemistry and pharmacology due to their unique structural characteristics and potential applications.
Synthesis Analysis
The synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its derivatives has been explored through various methods. For instance, Huynh et al. (2017) describe a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, maintaining the integrity of the pyrrolidinedione ring which becomes a part of the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017). Li et al. (2013) developed novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, designed for drug discovery applications (Li, Rogers-Evans, & Carreira, 2013).
Molecular Structure Analysis
The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane derivatives is characterized by the spirocyclic framework, which is a key feature in its synthesis and properties. Gurry et al. (2015) synthesized spirocyclic oxetanes including 2-oxa-6-azaspiro[3.3]heptane and expanded this to create ring-fused benzimidazole, revealing the versatility of the spirocyclic structure (Gurry, McArdle, & Aldabbagh, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Oxa-7-azaspiro[3.5]nonane derivatives are influenced by the spirocyclic structure. For example, Sukhorukov et al. (2008) reported that [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates transform into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation, indicating a complex reaction pathway involving N-O bond cleavage (Sukhorukov et al., 2008).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
- Application Summary: “2-Oxa-7-azaspiro[3.5]nonane” is used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This compound is part of a new class of molecules that are being explored for their potential applications in medicinal chemistry .
- Methods of Application: The synthesis involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides, which are then subjected to oxidative cyclizations using Oxone® in formic acid .
- Results/Outcomes: The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were successfully synthesized .
2. Synthesis of Spirocyclic 3-Oxotetrahydrofurans
- Application Summary: “Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” and related compounds are utilized in the synthesis of spirocyclic 3-oxotetrahydrofurans. These compounds serve as precursors for potential biologically active heterocyclic compounds.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results/Outcomes: The outcomes of these syntheses were not detailed in the source.
3. Applications in Photochromic Materials
- Application Summary: Spiro forms of oxazines, such as “2-Oxa-7-azaspiro[3.5]nonane”, find applications as leuco dyes . They frequently display chromism, reversibly interchanging between their colorless and colored forms . Spiro compounds are used as photochromic materials .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
- Results/Outcomes: The outcomes of these applications were not detailed in the sources .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECARUFTCUAFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620728 | |
| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-7-azaspiro[3.5]nonane | |
CAS RN |
241820-91-7 | |
| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OXA-7-AZASPIRO[3.5]NONANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)
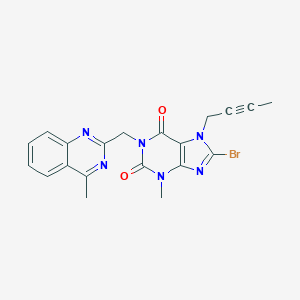


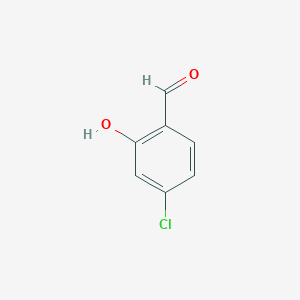
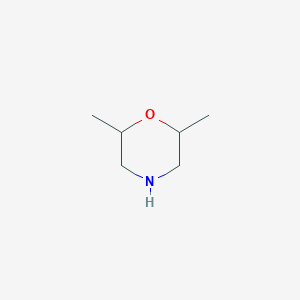
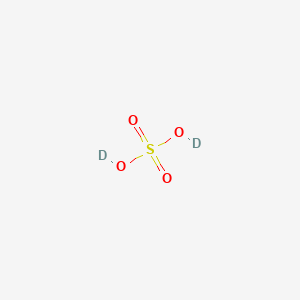
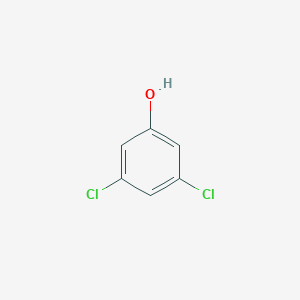
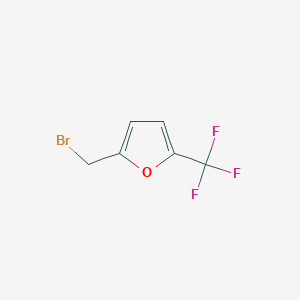
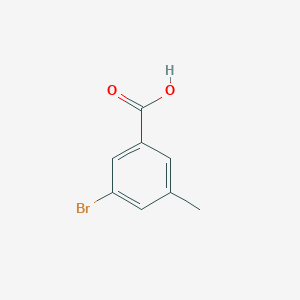
![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)
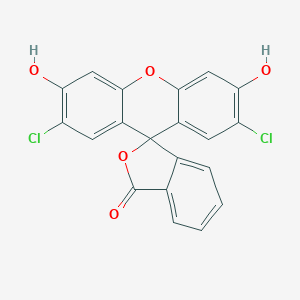

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)